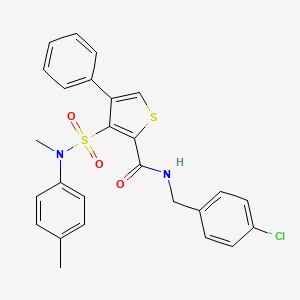
N-(4-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with complex structures often involves multiple steps, including condensation, cyclization, and functional group modifications. Studies on related compounds, such as aromatic sulfonamides and derivatives, highlight the use of different catalysts and conditions to achieve desired structures, including the use of sodium hydrogen sulfate as a catalyst for the synthesis of tetrahydropyrimidine derivatives through a multi-component reaction process (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, compounds have been characterized to reveal detailed structural information, including conformation and crystal packing, which are crucial for understanding the compound's chemical behavior and potential biological activity (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Chemical Reactions and Properties
Chemical reactions involving N-aryl and N,N-diethyl derivatives highlight the reactivity of these compounds towards various reagents, providing insights into the chemical properties and potential applications of N-(4-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide. These reactions can lead to the synthesis of novel compounds with unique biological activities (Gein, Zamaraeva, Buzmakova, Dmitriev, Nasakin, & Kazantseva, 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and thermal stability, are determined through various analytical techniques. The high thermal stability and good solubility in aprotic solvents of related polyamides, for example, indicate their potential for various applications in materials science (Găină, Gaina, & Ivanov, 2001).
Chemical Properties Analysis
Investigations into the chemical properties of similar sulfonamides and their derivatives have focused on their reactivity, interaction with biological targets, and potential as chemotherapeutic agents. Spectroscopic investigations, molecular docking studies, and biological activity assessments provide comprehensive insights into the chemical behavior and interaction mechanisms of these compounds (Alzoman et al., 2015).
科学的研究の応用
Polymer Synthesis and Characterization
Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through direct polycondensation, have been investigated for their heavy metal ion adsorption properties. These compounds show potential for environmental remediation, particularly in the removal of heavy metals like Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions. The synthesized polymers have been characterized using FTIR and 1H-NMR spectroscopy, demonstrating their structural integrity and potential application in water treatment processes (Ravikumar et al., 2011).
Metal-Carbene Complex Synthesis
In the field of organometallic chemistry, novel metal–carbene complexes have been synthesized, showcasing the versatility of sulfur-containing compounds. These complexes, derived from reactions involving sulfur atoms, exhibit unique properties and offer potential pathways for the development of new catalytic systems. Such advances could have significant implications for catalysis, including the activation of small molecules and the synthesis of novel materials (Iwasaki et al., 1996).
Antimicrobial Activity of Sulfanilamide Derivatives
Sulfanilamide derivatives, including chlorinated compounds, have been synthesized and evaluated for their in vitro antitumor activity against various cell lines. These compounds highlight the potential of sulfanilamide-based structures for the development of new antimicrobial agents. The structural modifications of these derivatives could lead to novel treatments for bacterial and fungal infections, contributing to the fight against antibiotic-resistant pathogens (Lahtinen et al., 2014).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-18-8-14-22(15-9-18)29(2)34(31,32)25-23(20-6-4-3-5-7-20)17-33-24(25)26(30)28-16-19-10-12-21(27)13-11-19/h3-15,17H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLMASQFOODCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)

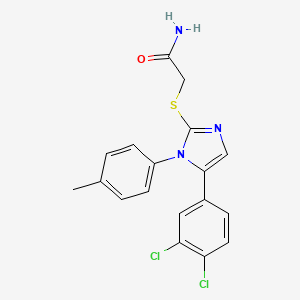
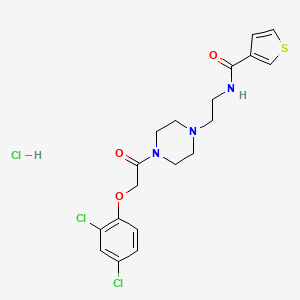
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)
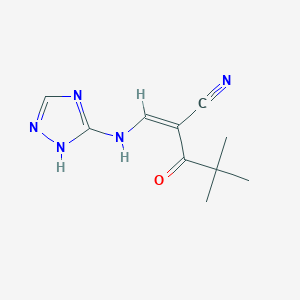
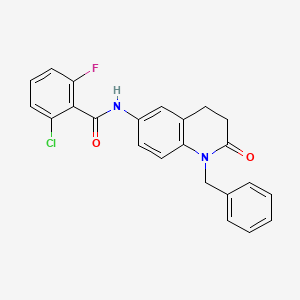
![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)
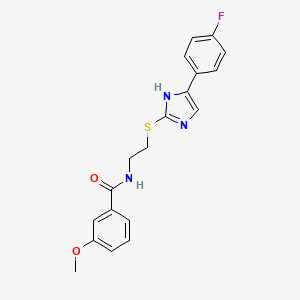
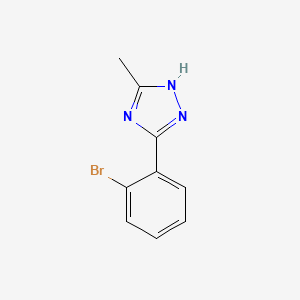
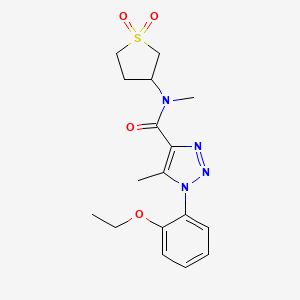

![2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers](/img/structure/B2494701.png)
![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2494704.png)